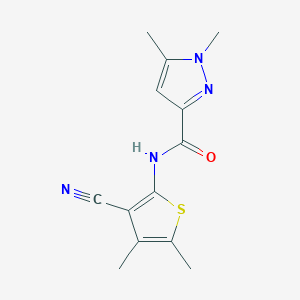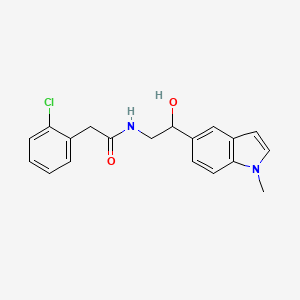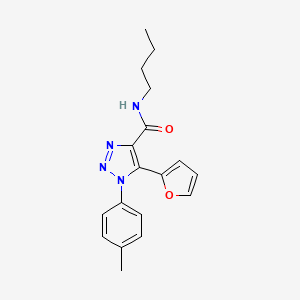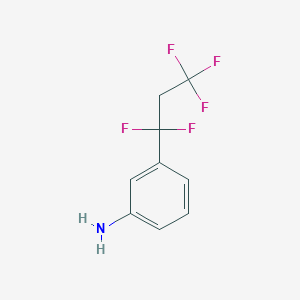
N-(3-cyano-4,5-dimethylthiophen-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-cyano-4,5-dimethylthiophen-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide, also known as CDPPB, is a potent and selective positive allosteric modulator of the metabotropic glutamate receptor subtype 5 (mGluR5). It was first synthesized in 2004 by a group of researchers at the University of California, San Francisco, led by Dr. Mark Mayford. Since then, CDPPB has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
科学的研究の応用
Synthesis and Characterization
Synthesis of Pyrazole and Pyrimidine Derivatives
Research into pyrazole and pyrimidine derivatives, including those similar to N-(3-cyano-4,5-dimethylthiophen-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide, has shown significant interest due to their potential cytotoxic activities. These compounds are synthesized through various chemical reactions, leading to a range of structures with potential biological activities (Hassan, Hafez, & Osman, 2014).
Antitumor Activity and Molecular Docking
Novel pyrimidiopyrazole derivatives have been synthesized and evaluated for their antitumor activities. These studies also include molecular docking and DFT studies to understand the interaction of these compounds with biological targets, providing insights into their potential efficacy against diseases like cancer (Fahim, Elshikh, & Darwish, 2019).
Biological Activities
Cytotoxicity Studies
Various synthesized compounds related to N-(3-cyano-4,5-dimethylthiophen-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide have been screened for cytotoxic activities. These studies aim to identify new compounds with potential therapeutic applications, especially in treating cancer by targeting specific cancer cell lines (Prabhuswamy, Kumara, Pavithra, Kumar, & Lokanath, 2016).
Antimicrobial Activities
Research into the antimicrobial activities of new heterocyclic compounds incorporating the pyrazolopyridine moiety has highlighted the potential of these compounds to act against various bacterial and fungal pathogens. This area of research explores the synthesis of new chemical entities capable of addressing antimicrobial resistance challenges (Abu-Melha, 2013).
特性
IUPAC Name |
N-(3-cyano-4,5-dimethylthiophen-2-yl)-1,5-dimethylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4OS/c1-7-5-11(16-17(7)4)12(18)15-13-10(6-14)8(2)9(3)19-13/h5H,1-4H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOSKUOPGIAVRLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)C(=O)NC2=C(C(=C(S2)C)C)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-cyano-4,5-dimethylthiophen-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(2-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)pyrrolidin-1-yl)-4-oxobutanoic acid](/img/structure/B2626046.png)
![1-[4-Amino-5-(1-hydroxyethyl)-1,2,4-triazol-3-yl]ethanol](/img/structure/B2626048.png)


![3-Fluoro-4-[methyl(phenylmethoxycarbonyl)amino]benzoic acid](/img/structure/B2626055.png)

![1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl benzoate](/img/structure/B2626059.png)
![4-cyano-N-[4-(1H-pyrazol-1-yl)cyclohexyl]benzamide](/img/structure/B2626061.png)

![1-(benzo[d]thiazol-2-yl)-5-isopropyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B2626065.png)
![2-((6-benzyl-2-ethyl-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2626066.png)
![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2-(2,6-dioxopiperidin-1-yl)ethanesulfonamide](/img/structure/B2626067.png)

![2-Methoxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2626069.png)